1-Hydroxypentane-2,3-dione

Description

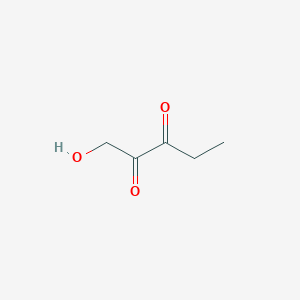

Structure

3D Structure

Properties

Molecular Formula |

C5H8O3 |

|---|---|

Molecular Weight |

116.11 g/mol |

IUPAC Name |

1-hydroxypentane-2,3-dione |

InChI |

InChI=1S/C5H8O3/c1-2-4(7)5(8)3-6/h6H,2-3H2,1H3 |

InChI Key |

OWPMTLFDYNXRHF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(=O)CO |

Origin of Product |

United States |

Biosynthetic Pathways and Biological Significance

Intermediary Role in Vitamin B Biosynthesis

1-Hydroxypentane-2,3-dione is a putative intermediate in the biosynthetic pathways of at least two essential B vitamins.

This compound is considered a prime candidate as an intermediate on the pathway from 1-Deoxy-D-xylulose to pyridoxine (B80251) (Vitamin B6). cdnsciencepub.comresearchgate.netnih.gov The entire C5 unit of the dione (B5365651), designated as C-2′,2,3,4,4′, is believed to be incorporated into the final pyridoxine structure. cdnsciencepub.comcdnsciencepub.com The formation of the pyridoxine skeleton from its precursors, 1-Deoxy-D-xylulose and 4-Hydroxy-L-threonine, formally requires decarboxylation, the elimination of three water molecules, and a dehydrogenation step. cdnsciencepub.com

Beyond its role in Vitamin B6 synthesis, there is a postulated connection to thiamine (B1217682) (Vitamin B1) biosynthesis. Specifically, the 5-phosphate ester of this compound has been suggested as the precursor for the five-carbon chain (C-4′,4,5,6,7) that forms the thiazole (B1198619) unit of thiamine. cdnsciencepub.com This is supported by evidence showing that its parent compound, 1-Deoxy-D-xylulose, is incorporated into both the thiazole ring of thiamine and the structure of pyridoxine concurrently in E. coli. cdnsciencepub.comresearchgate.net

Table 2: Role of this compound in Vitamin Biosynthesis

| Vitamin | Role of this compound | Proposed Contribution |

|---|---|---|

| Pyridoxine (B6) | Putative Precursor. cdnsciencepub.comresearchgate.net | Provides the C5 carbon unit (C-2′,2,3,4,4′). cdnsciencepub.com |

Involvement in the 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway

The biosynthesis of this compound is linked to the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an essential metabolic route for isoprenoid synthesis in many bacteria and plants. nih.gov The first enzyme of this pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), catalyzes the formation of 1-deoxy-D-xylulose 5-phosphate (DXP) from pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.govresearchgate.net

DXP is a critical branch-point metabolite, serving as a precursor not only for isoprenoids but also for pyridoxal (B1214274) phosphate (B84403) (Vitamin B6) and thiamine diphosphate (B83284) (Vitamin B1). nih.gov Notably, this compound itself has been identified as a metabolite produced by the DXS enzyme of E. coli. nih.govnih.gov This places its origins squarely within the initial steps of the MEP pathway, highlighting the interconnectedness of these fundamental biosynthetic routes.

Formation Catalyzed by 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS) in Prokaryotes

This compound, also known as 5-hydroxypentane-2,3-dione (B138118) or laurencione, is a metabolite produced by the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) in prokaryotes such as Escherichia coli. nih.govresearchgate.netdntb.gov.uaresearcher.liferesearchgate.net DXS is the first and rate-limiting enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov While the primary function of DXS is to catalyze the condensation of pyruvate and D-glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP), it can also utilize free D-glyceraldehyde and pyruvate to produce this compound. nih.govnih.gov This compound can also be formed through the dehydration of 1-deoxy-D-xylulose. cdnsciencepub.com

| Enzyme | Substrates for this compound formation | Organism Example |

| 1-Deoxy-D-xylulose 5-phosphate synthase (DXS) | Pyruvate and D-glyceraldehyde | Escherichia coli nih.govnih.gov |

Biological Implications within Isoprenoid Biosynthesis

The formation of this compound is intrinsically linked to the MEP pathway, which is essential for the synthesis of isoprenoids in most bacteria, algae, and plant plastids. nih.govnih.gov Isoprenoids are a vast and diverse class of natural products with critical biological functions. The MEP pathway provides the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Since DXS is the entry point to this pathway, its alternative catalytic activity to produce this compound represents a fascinating metabolic side-reaction. nih.govmdpi.com The compound 1-deoxy-D-xylulose, a precursor to this compound, is a known intermediate in the non-mevalonate pathway for isoprenoid biosynthesis. cdnsciencepub.com The existence of this reaction highlights the multifaceted nature of the MEP pathway and its potential connections to other metabolic functions beyond the canonical synthesis of isoprenoid precursors. nih.gov

Contribution to Microbial Communication Systems

Structural Resemblance to Autoinducer-2 (B1199439) (AI-2) Precursors (e.g., (S)-4,5-Dihydroxypentane-2,3-dione)

| Compound | Molecular Formula | Key Structural Features | Biological Role |

| This compound | C₅H₈O₃ | Five-carbon chain, keto groups at C2 and C3, hydroxyl group at C5. ontosight.ai | Metabolite of the MEP pathway. nih.gov |

| (S)-4,5-Dihydroxypentane-2,3-dione (DPD) | C₅H₈O₄ | Five-carbon chain, keto groups at C2 and C3, hydroxyl groups at C4 and C5. nih.gov | Precursor to Autoinducer-2 (AI-2). nih.gov |

Potential for Modulating Quorum Sensing Mechanisms

Chemical Synthesis and Derivatization Strategies

De Novo Synthetic Routes

Acid-catalyzed transformations of substituted cyclic ethers represent another strategy for obtaining 1-hydroxypentane-2,3-dione derivatives. For instance, laurencione methyl ether can be synthesized via the acid-catalyzed conversion of 3,3-dimethoxy-2-hydroxy-2-methyltetrahydrofuran. researchgate.net Subsequent acid-catalyzed hydrolysis yields the final product. researchgate.net The broader principle of acid-catalyzed rearrangement of furfuryl alcohol to produce 4-hydroxycyclopent-2-enone is also a well-documented transformation in biomass conversion, highlighting the utility of acid catalysis in manipulating cyclic ether structures. researchgate.net

Exploration of Analogues and Derivatives

Research has also extended to the synthesis of derivatives of this compound, particularly its phosphorylated esters, which are of interest in biochemical studies.

The 5-phosphate ester of this compound is considered a putative intermediate in the biosynthesis of vitamin B6. cdnsciencepub.com It has been postulated to be a substrate for the enzymatic reaction leading to pyridoxol. cdnsciencepub.com While the biological importance is highlighted, specific, detailed chemical synthetic procedures for the direct phosphorylation of this compound to its 5-phosphate ester are not extensively described in the surveyed literature. cdnsciencepub.com The synthesis of various other organophosphate esters from terminal alcohols is a general chemical transformation, often involving reagents like chlorodiethyl phosphate (B84403), which could theoretically be applied. nih.gov

Laurencione, being the cyclic isomer of this compound, has been the subject of synthetic efforts, which inherently provides access to the title compound. cdnsciencepub.comresearchgate.net Syntheses have been developed starting from materials like 3-hydroxypropionic acid ethyl ester, which allows for the creation of protected precursors and the final natural product. researchgate.net These routes, involving steps like Kulinkovich cyclopropanation and MgBr2-catalyzed rearrangement of α,β-epoxy ketones, provide a flexible platform for potentially creating various analogues. researchgate.net However, specific examples of "modified laurencione structures" beyond protected precursors are not detailed in the available research.

Interactive Table of Synthetic Routes

| Starting Material | Key Steps | Overall Yield (%) | Number of Steps |

| γ-Butyrolactone | Conversion to α,α-dimethoxy-γ-butyrolactone; MeLi addition; Acid hydrolysis | 21 | 6 |

| 2-Acetylbutyrolactone | Not specified in detail | 19 | 8 |

| 1,1-Dichloroacetone | Imination; β-hydroxyethylation; Hydrolysis; Rearrangement; Acid hydrolysis | 17 | 5 |

| Pent-3-yn-1-ol | Protection; Methylation; Lindlar hydrogenation; Dihydroxylation; Oxidation; Deprotection | 81 | 5 |

Advanced Analytical Methodologies for Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the elucidation of the molecular structure of 1-hydroxypentane-2,3-dione. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are employed to assign the specific chemical environments of the protons and carbons within the molecule. dokumen.pub In some cases, the compound may exist as a mixture of tautomers in solution, which can be identified and characterized through detailed NMR analysis. researchgate.netrsc.org

Key structural features, such as the hydroxyl and carbonyl groups, give rise to characteristic chemical shifts in the NMR spectrum. For instance, the carbonyl carbons in similar dione (B5365651) structures typically resonate at low field (downfield) in the ¹³C NMR spectrum. The connectivity between protons and carbons can be unequivocally established using two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which are crucial for assigning the signals of chemically non-equivalent groups. dokumen.pub Furthermore, advanced NMR experiments can provide insights into the conformational preferences of the molecule in solution.

Table 1: Representative NMR Data for Diketone Structures

| Nucleus | Typical Chemical Shift (ppm) Range for Diketones |

| ¹H | Variable depending on the specific proton environment. |

| ¹³C (C=O) | 180 - 220 ppm |

| ¹³C (C-H) | Variable depending on hybridization and neighboring groups. |

Note: Specific chemical shifts for this compound would require experimental data for the pure compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its molecular formula. gla.ac.uk The exact mass of this compound is 116.047344113 Da. nih.govnih.gov

HRMS is particularly valuable when analyzing complex mixtures, as it can distinguish between compounds with the same nominal mass but different elemental compositions. Techniques such as Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS/MS) provide both separation and high-resolution mass data, enabling the confident identification of compounds like this compound in various matrices. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. The -OH group typically exhibits a broad absorption in the region of 3200-3600 cm⁻¹, while the C=O stretch of the ketone groups would appear in the 1700-1750 cm⁻¹ range. docbrown.info The presence of two carbonyl groups may lead to more complex absorption patterns in this region. researchgate.net

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its quantification. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. jfda-online.com this compound, being a relatively small and potentially volatile molecule, is amenable to GC-MS analysis. nih.gov In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. mdpi.comdiabloanalytical.com The separated components then enter the mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint, allowing for identification by comparison with spectral libraries. diabloanalytical.com

The use of different GC columns, such as polar (e.g., Rtx-WAX) or non-polar ones, can aid in the separation of isomers and other closely related compounds. mdpi.commdpi.com Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used to extract volatile compounds from a sample matrix before GC-MS analysis. nih.govredalyc.org

Table 2: GC-MS in the Analysis of Carbonyl Compounds

| Analytical Step | Description |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) or liquid injection. nih.govredalyc.org |

| Separation | Gas chromatography with a capillary column (e.g., DB-5MS, Rtx-WAX). nih.govmdpi.com |

| Detection & Identification | Mass spectrometry (electron impact ionization) and library matching. mdpi.comdiabloanalytical.com |

| Quantification | Use of internal standards and calibration curves. jfda-online.com |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex liquid matrices, or for compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. mdpi.comresearchgate.net LC separates components in a liquid phase, which are then introduced into the mass spectrometer for detection and identification.

The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass analyzers like Quadrupole Time-of-Flight (QToF) offers excellent separation efficiency and accurate mass measurement, making it a powerful tool for analyzing complex samples. mdpi.com This technique is widely used for the comprehensive profiling of non-volatile compounds in various fields, including food science and environmental analysis. mdpi.comusgs.gov

Enzymology and Biochemical Mechanisms

Kinetic and Mechanistic Studies of 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS)

1-Deoxy-D-xylulose 5-phosphate synthase (DXS) is a key enzyme in the non-mevalonate pathway, also known as the MEP (2-C-methyl-D-erythritol 4-phosphate) pathway. nih.gov This pathway is essential for the biosynthesis of isoprenoids in many bacteria, plants, and apicomplexan parasites. nih.govwikipedia.org DXS catalyzes the first and rate-limiting step, which is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent decarboxylative condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-G3P) to produce 1-deoxy-D-xylulose 5-phosphate (DXP) and carbon dioxide. nih.govdntb.gov.ua

Interestingly, research has identified 1-hydroxypentane-2,3-dione, also known as laurencione, as a metabolite produced by Escherichia coli DXS. nih.govdntb.gov.ua This suggests a secondary activity or a side reaction of the enzyme. The formation of DXP itself is crucial as it serves as a precursor not only for isoprenoids but also for the biosynthesis of essential cofactors like thiamine (vitamin B1) and pyridoxine (B80251) (vitamin B6). nih.govwikipedia.org The function of DXS as the entry point to these vital metabolic pathways makes it an attractive target for the development of novel antibacterial agents. nih.gov

Table 1: Overview of 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS)

| Feature | Description | References |

|---|---|---|

| Enzyme Commission No. | 2.2.1.7 | dntb.gov.ua |

| Systematic Name | pyruvate:D-glyceraldehyde-3-phosphate acetaldehydetransferase (decarboxylating) | dntb.gov.ua |

| Pathway | Non-mevalonate (MEP) pathway | nih.govwikipedia.org |

| Cofactor | Thiamine diphosphate (ThDP) | nih.gov |

| Primary Reaction | Pyruvate + D-glyceraldehyde 3-phosphate ⇌ 1-deoxy-D-xylulose 5-phosphate + CO₂ | nih.govdntb.gov.ua |

| Metabolite Produced | This compound (Laurencione) | nih.govdntb.gov.ua |

| Biological Role | First and rate-limiting step in the MEP pathway; provides precursors for isoprenoids, thiamine, and pyridoxine. | nih.govwikipedia.org |

Investigation of Enzymes Involved in its Conversion to Pyridoxine

This compound is considered a putative precursor for the biosynthesis of pyridoxine (vitamin B6). cdnsciencepub.comresearchgate.netcdnsciencepub.com The formation of the pyridoxine skeleton is proposed to occur via the condensation of a five-carbon unit, derived from a pentose, and a three-carbon nitrogen-containing unit. cdnsciencepub.com 1-Deoxy-D-xylulose (DX), which can be formed from DXP, is believed to give rise to the C5 fragment. cdnsciencepub.com One proposed activation mechanism for this C5 unit is dehydration to form the enol tautomer of 5-hydroxypentane-2,3-dione (B138118). cdnsciencepub.com However, subsequent studies have clarified that the phosphorylated forms of the precursors are the actual substrates in the enzymatic reactions. cdnsciencepub.comnih.gov

In Escherichia coli, the de novo biosynthesis of pyridoxine 5'-phosphate (PNP), the active form of vitamin B6, is catalyzed by the products of the pdxA and pdxJ genes. cdnsciencepub.comnih.govportlandpress.com These two enzymes work in concert to synthesize PNP from 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate (DXP), not the unphosphorylated 1-deoxy-D-xylulose as initially presumed. nih.govcore.ac.uk

The PdxA enzyme is responsible for the oxidation and decarboxylation of 4-(phosphohydroxy)-L-threonine to produce the highly unstable intermediate, 3-amino-1-hydroxyacetone-1-phosphate. portlandpress.com The PdxJ enzyme then catalyzes the condensation of this intermediate with DXP (the C5 precursor) to form pyridoxine 5'-phosphate. nih.govportlandpress.com The requirement of DXP, which is structurally related to this compound, highlights the central role of this class of C5 sugars in the pathway. While the direct enzymatic conversion of free this compound to pyridoxine has been a topic of mechanistic proposals, the established pathway in E. coli utilizes the phosphorylated derivative, DXP, in a reaction catalyzed by the PdxJ synthase. cdnsciencepub.comnih.gov

**Table 2: Key Enzymes in the DXP-Dependent Pyridoxine Biosynthesis Pathway in *E. coli***

| Enzyme (Gene) | Function | Substrates | Product | References |

|---|---|---|---|---|

| PdxA | Oxidoreductase/Decarboxylase | 4-(phosphohydroxy)-L-threonine, NAD⁺ | 3-amino-1-hydroxyacetone-1-phosphate, CO₂, NADH | nih.govportlandpress.com |

| PdxJ | PNP Synthase | 3-amino-1-hydroxyacetone-1-phosphate, 1-deoxy-D-xylulose-5-phosphate (DXP) | Pyridoxine 5'-phosphate (PNP), Phosphate (B84403), H₂O | nih.govportlandpress.com |

Research Perspectives and Potential Applications

Deeper Understanding of Metabolic Flux and Regulation

A thorough review of scientific databases reveals a notable absence of studies directly investigating the role of 1-Hydroxypentane-2,3-dione in metabolic flux and its regulation. The methylerythritol phosphate (B84403) (MEP) pathway, a crucial metabolic route for the biosynthesis of isoprenoids in many bacteria, parasites, and plants, is a significant area of research. However, there is no direct evidence in the available literature to suggest that this compound is a metabolite or a regulator within this pathway.

In contrast, a related isomer, 5-hydroxypentane-2,3-dione (B138118), also known as laurencione, has been identified as a bacterial metabolite produced by the first enzyme of the MEP pathway, 1-deoxy-ᴅ-xylulose 5-phosphate synthase (DXS), in Escherichia coli. mdpi.com This finding for the 5-hydroxy isomer underscores the potential for small, hydroxylated diketones to be involved in or be products of central metabolic pathways. However, any extrapolation of these findings to this compound would be purely speculative without direct experimental evidence. The regulation of metabolic flux in the MEP pathway is a complex process, and the impact of various small molecules is an area of active investigation. mdpi.com

Rational Design of Enzyme Inhibitors Targeting MEP Pathway (e.g., for antimicrobial development)

The MEP pathway is a validated target for the development of novel antimicrobial agents because it is essential in many pathogens but absent in humans. researchgate.net The enzymes within this pathway, such as DXS and 1-deoxy-ᴅ-xylulose 5-phosphate reductoisomerase (DXR), are key targets for inhibitor design. mdpi.com

Despite the clear potential for developing inhibitors for this pathway, there is no published research that specifically explores this compound as a scaffold or a starting point for the rational design of enzyme inhibitors targeting the MEP pathway. The development of such inhibitors often relies on understanding the structure of the enzyme's active site and the natural substrates. While analogs of MEP pathway intermediates have been synthesized and tested as inhibitors, this compound has not been reported in this context. researchgate.net

Exploitation in Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering offer powerful tools to create novel biosynthetic pathways and produce valuable chemicals in microbial hosts. These approaches often involve the manipulation of metabolic fluxes and the introduction of heterologous enzymes to create non-native pathways. google.comresearchgate.net

The potential application of this compound in synthetic biology or metabolic engineering remains theoretical due to the lack of information about its biosynthesis and biological activity. If a novel biosynthetic pathway for this compound were to be discovered or engineered, it could potentially be produced in microorganisms. However, without a known valuable function or application, it is unlikely to be a primary target for such engineering efforts at present. The focus of metabolic engineering is often on producing known high-value compounds such as biofuels, pharmaceuticals, and platform chemicals. biorxiv.org

Further Elucidation of its Role in Interspecies Chemical Communication

However, there is currently no scientific literature that investigates or establishes a role for this compound in interspecies chemical communication or quorum sensing. While its isomeric relationship to a compound of interest in this field is intriguing, any potential role as a signaling molecule would require dedicated experimental investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.